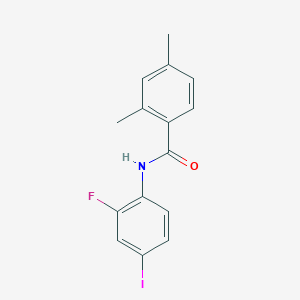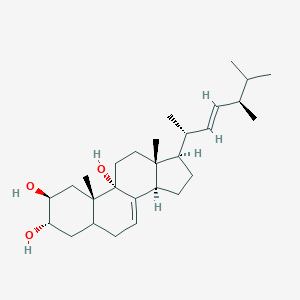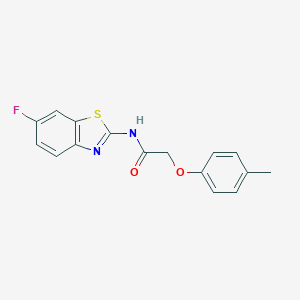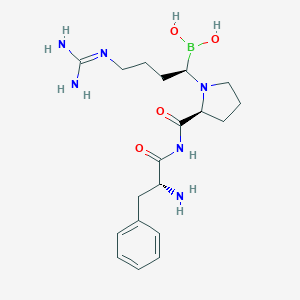![molecular formula C17H25N3O2 B238152 N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide, also known as P4P, is a synthetic compound that has gained interest among scientists due to its potential therapeutic applications. P4P belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties. This compound has also been shown to enhance the activity of GABA, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. In addition, this compound has been shown to increase the levels of antioxidants such as glutathione, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized in a short period and in high yield. Another advantage is its potential therapeutic applications in various fields. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the pharmacological properties of this compound.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide. One direction is to further investigate its potential therapeutic applications in various fields, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on different neurotransmitter systems and their interactions. Additionally, further research is needed to understand the long-term effects of this compound on the brain and the body. Overall, this compound has shown promising pharmacological properties and may have potential therapeutic applications in the future.
Synthesemethoden
The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with butanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound is around 70%, and the compound can be obtained in a relatively short period.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties. This compound has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C17H25N3O2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-16(21)18-14-6-8-15(9-7-14)19-10-12-20(13-11-19)17(22)4-2/h6-9H,3-5,10-13H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
QWKWZCNVVLBTOC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)



![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)